3-Amino-4-methoxy-N-pyridin-2-ylbenzamide
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Overview
Description
3-Amino-4-methoxy-N-pyridin-2-ylbenzamide is an organic compound with the molecular formula C13H13N3O2 It is characterized by the presence of an amino group, a methoxy group, and a pyridinyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-methoxy-N-pyridin-2-ylbenzamide typically involves the reaction of 3-amino-4-methoxybenzoic acid with 2-aminopyridine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually performed in an organic solvent such as dichloromethane at room temperature. After the reaction is complete, the product is purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-Amino-4-methoxy-N-pyridin-2-ylbenzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro derivatives can be reduced back to the amino group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitrobenzamides, while substitution of the methoxy group can produce various substituted benzamides.
Scientific Research Applications
3-Amino-4-methoxy-N-pyridin-2-ylbenzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-tubercular activity.
Materials Science: The compound’s structural properties make it a candidate for the development of organic nonlinear optical materials.
Biological Studies: It is used in studies to understand its interactions with biological targets and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 3-Amino-4-methoxy-N-pyridin-2-ylbenzamide involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound’s structure.
Comparison with Similar Compounds
3-Amino-4-methoxy-N-pyridin-2-ylbenzamide can be compared with other similar compounds such as:
3-Amino-4-methoxy-N-(pyridin-2-ylmethyl)benzamide: This compound has a similar structure but with a methyl group attached to the pyridinyl group.
Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives: These compounds are investigated for their anti-tubercular activity and have shown significant inhibitory effects against Mycobacterium tuberculosis.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C13H13N3O2 |
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Molecular Weight |
243.26 g/mol |
IUPAC Name |
3-amino-4-methoxy-N-pyridin-2-ylbenzamide |
InChI |
InChI=1S/C13H13N3O2/c1-18-11-6-5-9(8-10(11)14)13(17)16-12-4-2-3-7-15-12/h2-8H,14H2,1H3,(H,15,16,17) |
InChI Key |
IBYFWHJEWROQPA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC=CC=N2)N |
Origin of Product |
United States |
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